REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4](Cl)[N:3]=1.[OH-].[NH4+:11]>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([NH2:11])[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)C)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The brown solid obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude
|
Type
|
CUSTOM
|
Details
|
thus obtained by flash chromatography (20% ethyl acetate in pet ether)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC(=N1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |